![molecular formula C26H22Cl2FN5O2 B1192978 JSI287](/img/no-structure.png)
JSI287
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Overview
Description
JSI287 is a ERK inhibitor, alleviating IMQ-induced mice skin lesions through ERK/IL-17 signaling pathway
Scientific Research Applications
JSim: An Open-Source Modeling System
JSim, an open-source simulation system, is relevant to the scientific research applications of JSI287. It's used for developing models, designing experiments, and evaluating hypotheses in physiological and pharmacological systems. JSim aids in testing model solutions against data and supports various research activities, including interactive manipulation of model code, data sets, and parameter sets. It also allows for comparisons among different models, whether running simultaneously or separately. Key features include graphical user interfaces for model writing, compilation diagnostics, algorithm selection for solving ordinary and partial differential equations, and parameter optimization methods. JSim employs Mathematical Modeling Language (MML) for model coding and result displaying. The system also promotes reproducible modeling analysis by including data, quantitative hypotheses, and data analysis in a single file【Butterworth et al., 2013】【Bassingthwaighte et al., 2015】(Source 1, Source 3).
Jožef Stefan Institute (JSI) Research
The Jožef Stefan Institute, although not directly associated with JSI287, is a significant scientific research institute named after physicist Jožef Stefan. It specializes in a broad spectrum of basic and applied research, focusing on natural sciences, life sciences, and engineering. This includes research on the structure of nuclei and atoms, nanometer scale matter, biological structures, and phenomena like superconductivity and magnetism【Vesic, 2022】(Source 2).
Application in Data Storage and Management
J-TEXTDB, related to JSI287 applications, is a data storage and management system designed for big data storage and access in fusion research. This system, built on an application cluster and a storage cluster, focuses on improving read-write speed and optimizing data system structure. It demonstrates the use of server clusters for enhancing performance, storage space, and redundancy, showcasing scalability and availability for large-scale data management in scientific research【Zhang et al., 2016】(Source 7).
JSIM in Simulation and Animation Environments
JSIM is also notable as a Java-based simulation and animation environment developed for constructing simulation models with ease. It facilitates the creation of models by building graphs with nodes and edges, offering features like query-driven simulation for storing and retrieving models and results in databases. This application underscores the significance of JSIM in facilitating advanced simulation techniques in research and educational settings【Miller et al., 1997】(Source 19).
properties
Product Name |
JSI287 |
---|---|
Molecular Formula |
C26H22Cl2FN5O2 |
Molecular Weight |
526.39 |
IUPAC Name |
(S)-7-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-2-(1-(3-chlorophenyl)-2-hydroxyethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one |
InChI |
InChI=1S/C26H22Cl2FN5O2/c1-15-12-30-26(31-21-6-5-19(29)11-20(21)28)32-24(15)17-10-22-25(36)34(8-7-33(22)13-17)23(14-35)16-3-2-4-18(27)9-16/h2-6,9-13,23,35H,7-8,14H2,1H3,(H,30,31,32)/t23-/m1/s1 |
InChI Key |
JHGJUQUMQAHXRV-HSZRJFAPSA-N |
SMILES |
O=C1C2=CC(C3=NC(NC4=CC=C(F)C=C4Cl)=NC=C3C)=CN2CCN1[C@@H](C5=CC=CC(Cl)=C5)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JSI-287; JSI 287; JSI287 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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